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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

Cat. No.: B021745

This guide provides a detailed overview of the spectroscopic data for 3-Amino-2-
pyrazinecarboxylic acid, a significant heterocyclic compound in pharmaceutical and materials
research. The following sections present available data for Fourier-Transform Infrared (FTIR)
Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy,
along with the methodologies for these analyses.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and structural features of
3-Amino-2-pyrazinecarboxylic acid.

1.1. FTIR and Raman Spectroscopic Data

A comprehensive analysis of the FTIR and FT-Raman spectra of 3-Amino-2-
pyrazinecarboxylic acid (APC) has been conducted, with the FTIR spectrum recorded in the
4000-400 cm~* region and the FT-Raman spectrum in the 3500-100 cm~! range.[1] While the
complete tabulated peak assignments are not fully available in the reviewed literature, key
vibrational modes have been identified.

Observed vibrational frequencies for C-H stretching in the pyrazine ring are found between
2975 and 2875 cm~t in the infrared spectrum.[1] The in-plane and out-of-plane bending modes
of the C-H bonds are observed in the Raman spectrum at 1268, 1190 cm~! and 968, 849 cm™1
respectively.[1] For the amino group (NHz), the scissoring vibration is observed in the infrared
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spectrum at 1548 cm~1, and the rocking mode is active in the Raman spectrum at 1005 cm~1.

[1]
1.2. Experimental Protocols for Vibrational Spectroscopy

FTIR Spectroscopy: The solid-state FTIR spectrum of 3-Amino-2-pyrazinecarboxylic acid
was recorded at room temperature.[1]

e Instrument: BRUKER IFS-66V vacuum Fourier transform spectrometer.[1]

e Spectral Range: 4000400 cm~1.[1]

e Resolution: 1 cm~1.[1]

o Detector: Mercury Cadmium Telluride (MCT) detector.[1]

o Beam Splitter: KBr.[1]

e Source: Globar source.[1]

FT-Raman Spectroscopy: The FT-Raman spectrum was also recorded from a solid sample.[1]

Instrument: BRUKER IFS—66V model interferometer with an FRA-106 FT-Raman accessory.
[1]

Spectral Range: 4000-50 cm~1 (Stokes region).[1]

Excitation Source: 1064 nm line of a Nd:YAG laser.[1]

Laser Power: 200 mW.[1]

Wavenumber Accuracy: £1 cm~1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Amino-2-
pyrazinecarboxylic acid in solution.

2.1. 'H and 3C NMR Spectroscopic Data
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IH NMR Data: The *H NMR spectrum of 3-Amino-2-pyrazinecarboxylic acid (Hapc) was
recorded in DMSO-des. The observed chemical shifts are detailed in the table below.

Proton Chemical Shift (6, ppm) Multiplicity
H(5) 7.90 Doublet

H(6) 8.26 Doublet

-NH:z 7.41 Singlet
-COOH 13.06 Broad Singlet

Data sourced from a study by Gabr et al. on transition metal complexes of the compound.

13C NMR Data: While it is documented that the 13C NMR spectrum of 3-Amino-2-
pyrazinecarboxylic acid has been recorded, the specific chemical shift assignments were not
available in the reviewed literature.[1]

2.2. Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded using a high-resolution spectrometer.[1]

Instrument: Bruker HC400 instrument.[1]
e Frequency: 400 MHz for H NMR.[1]

o Solvent: Deuterated chloroform (CDCIs) is mentioned in one source, while another provides
data in DMSO-ds.[1]

o Reference: Tetramethylsilane (TMS) is used as an internal standard, with chemical shifts
reported in parts per million (ppm) downfield from TMS.[1]

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic characterization of 3-Amino-2-
pyrazinecarboxylic acid is illustrated in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to data acquisition using
FTIR, Raman, and NMR techniques, followed by data analysis and culminating in the
elucidation of the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-2-pyrazinecarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021745#spectroscopic-data-for-3-amino-2-
pyrazinecarboxylic-acid-ftir-raman-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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